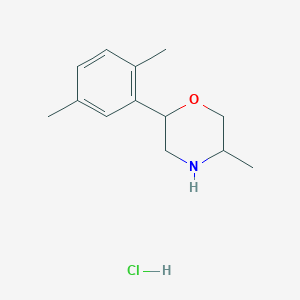

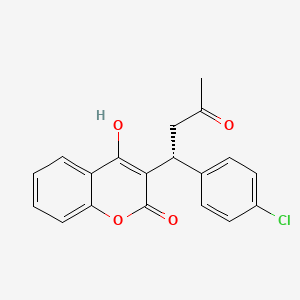

![molecular formula C11H27NOSi B1455896 N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine CAS No. 455954-96-8](/img/structure/B1455896.png)

N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine

説明

“N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” is a chemical compound used in organic synthesis . It forms azomethine ylides which readily undergo [3+2] cycloaddition to α,β-unsaturated esters affording N-benzyl substituted pyrrolidines in good yields . It is also used in the synthesis of 3-carboxy-1-azabicyclo [2.2.1]heptane derivatives, an important class of physiologically active compounds .

Synthesis Analysis

This compound reacts with asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines . It is also used in the synthesis of 3-carboxy-1-azabicyclo [2.2.1]heptane derivatives .

Molecular Structure Analysis

The molecular formula of “N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” is C13H23NOSi . The InChI Key is RPZAAFUKDPKTKP-UHFFFAOYSA-N .

Chemical Reactions Analysis

“N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” forms azomethine ylides which readily undergo [3+2] cycloaddition to α,β-unsaturated esters affording N-benzyl substituted pyrrolidines in good yields . It also reacts with asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” are as follows: It is a clear colorless to light yellow liquid . The refractive index is 1.492 (20°C, 589 nm) . The density is 0.928 g/mL at 25 °C .

科学的研究の応用

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: The trimethylsilyl group, which is a part of the “N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine” molecule, is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule. This structural group is characterized by chemical inertness and a large molecular volume .

- Methods of Application or Experimental Procedures: Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds. This way, trimethylsiloxy groups are formed on the molecule .

- Results or Outcomes: Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .

Safety And Hazards

When handling “N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine”, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . It is also advised to avoid the formation of dust and aerosols, and to use non-sparking tools . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

特性

IUPAC Name |

N-(2-methoxyethyl)-2-methyl-N-(trimethylsilylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H27NOSi/c1-11(2,3)12(8-9-13-4)10-14(5,6)7/h8-10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKJOHXJEZUROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CCOC)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735108 | |

| Record name | N-(2-Methoxyethyl)-2-methyl-N-[(trimethylsilyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine | |

CAS RN |

455954-96-8 | |

| Record name | N-(2-Methoxyethyl)-2-methyl-N-[(trimethylsilyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

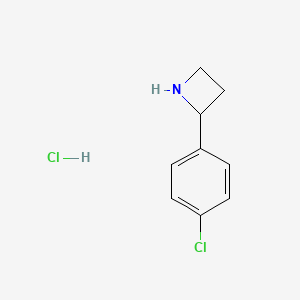

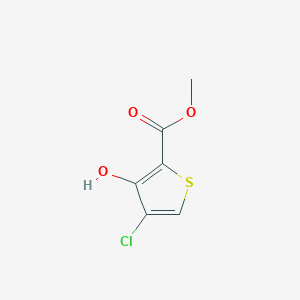

![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)

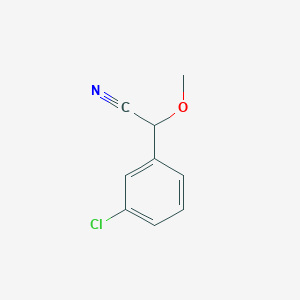

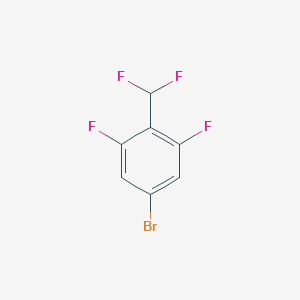

![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)

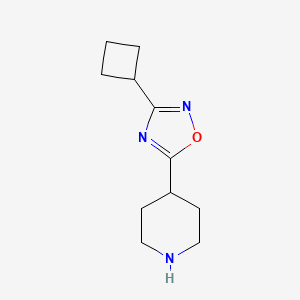

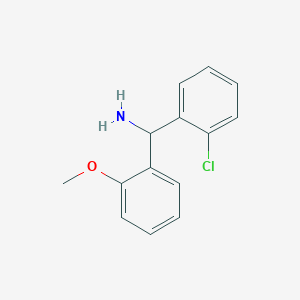

![[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1455832.png)